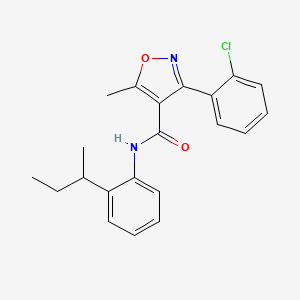![molecular formula C17H18FN3O4S B3976717 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3976717.png)
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine, also known as FNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in inflammation, pain, and cancer. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cancer progression.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been shown to induce cell death and inhibit tumor growth in breast cancer models. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments, including its potent pharmacological effects, relatively low toxicity, and ease of synthesis. However, 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For research on 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine include further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy in human clinical trials. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has the potential to be developed into a novel therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been investigated for its anticancer properties, particularly in breast cancer, where it has been shown to induce cell death and inhibit tumor growth. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-13-6-7-14(12-17(13)21(22)23)26(24,25)20-10-8-19(9-11-20)16-5-3-2-4-15(16)18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFMFLOUJHDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-4-methoxy-3-{[(4-methoxyphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3976635.png)
![1-(4-tert-butylbenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976636.png)
![2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3976651.png)
![N-[4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3976663.png)
![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)


![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3976703.png)

![ethyl 2-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3976725.png)
![N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3976733.png)

![5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3976760.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3976767.png)